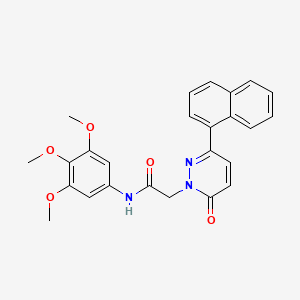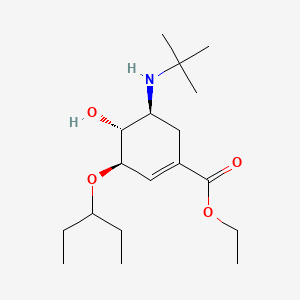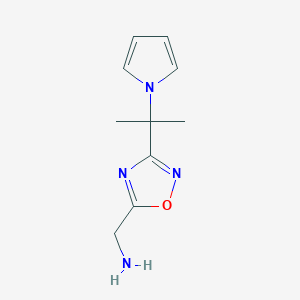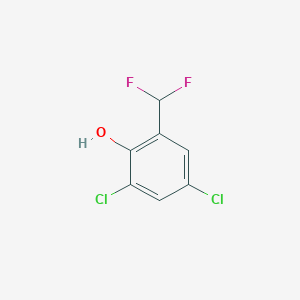
4-Fluoro-3-methylphenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3-methylphenylZinc bromide is an organozinc compound that is widely used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Fluoro-3-methylphenylZinc bromide can be synthesized through the reaction of 4-fluoro-3-methylbromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires the use of a catalyst, such as a palladium complex, to facilitate the formation of the organozinc compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the product. The process may include steps such as purification through distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-3-methylphenylZinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives. It can also participate in other types of reactions, including oxidation and substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like THF or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound to form corresponding ketones or alcohols.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or sodium ethoxide to replace the bromide group with other functional groups.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Ketones and Alcohols: Formed through oxidation reactions.
Substituted Aromatics: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
4-Fluoro-3-methylphenylZinc bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials, such as polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 4-Fluoro-3-methylphenylZinc bromide in cross-coupling reactions involves the formation of a palladium complex, which facilitates the transfer of the aryl group from the organozinc compound to the halide substrate. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination, ultimately leading to the formation of the desired carbon-carbon bond.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluoro-3-methylphenylboronic acid
- 4-Fluoro-3-methylphenylmagnesium bromide
- 4-Fluoro-3-methylphenylsilane
Comparison
4-Fluoro-3-methylphenylZinc bromide is unique in its reactivity and selectivity in cross-coupling reactions compared to its boronic acid and magnesium bromide counterparts. While boronic acids are commonly used in Suzuki-Miyaura couplings, organozinc compounds like this compound offer milder reaction conditions and higher functional group tolerance. Compared to organomagnesium compounds, organozinc reagents are less reactive, providing better control over the reaction and reducing the risk of side reactions.
Propriétés
Formule moléculaire |
C7H6BrFZn |
|---|---|
Poids moléculaire |
254.4 g/mol |
Nom IUPAC |
bromozinc(1+);1-fluoro-2-methylbenzene-4-ide |
InChI |
InChI=1S/C7H6F.BrH.Zn/c1-6-4-2-3-5-7(6)8;;/h3-5H,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
UDVWWQQUQPTRPB-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=C[C-]=C1)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


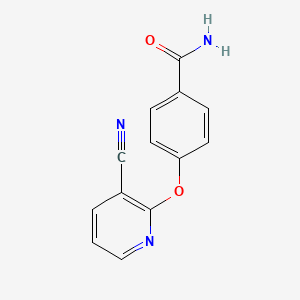
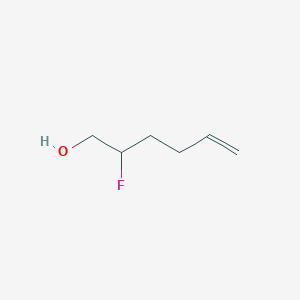
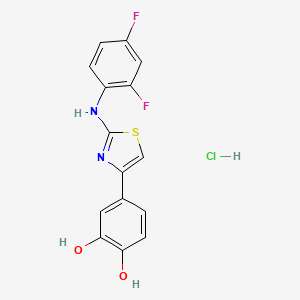
![2-[(4'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14885774.png)
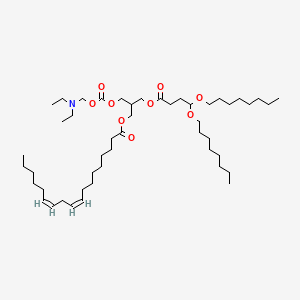
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B14885790.png)
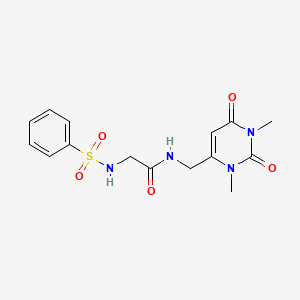
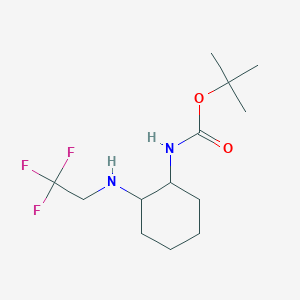

![12-hydroxy-1,10-bis(2,4,6-tricyclohexylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14885829.png)
